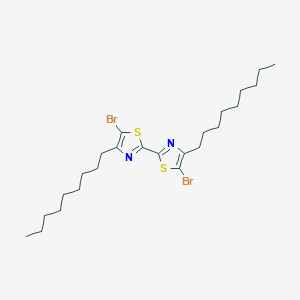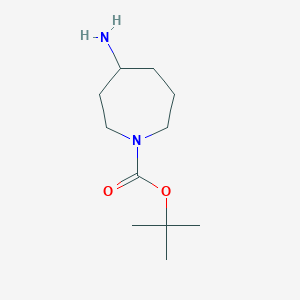
Benzenemethanol, 4-(methylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-(methylsulfinyl)-, also known as 4-Methylsulfinylbenzyl alcohol, is an organic compound with the molecular formula C8H10O2S and a molar mass of 170.23 g/mol . This compound features a benzene ring substituted with a methanol group and a methylsulfinyl group at the para position.
Preparation Methods
The synthesis of Benzenemethanol, 4-(methylsulfinyl)- can be achieved through various synthetic routes. One common method involves the oxidation of 4-(methylthio)benzyl alcohol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzenemethanol, 4-(methylsulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(methylthio)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Benzenemethanol, 4-(methylsulfinyl)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which Benzenemethanol, 4-(methylsulfinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Benzenemethanol, 4-(methylsulfinyl)- can be compared with similar compounds such as:
Benzyl alcohol: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
4-Methylbenzyl alcohol: Contains a methyl group instead of a methylsulfinyl group, affecting its chemical properties and reactivity.
4-Methylsulfinylbenzaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.
Benzenemethanol, 4-(methylsulfinyl)- stands out due to the presence of both the methanol and methylsulfinyl groups, which confer unique chemical properties and reactivity patterns.
Properties
IUPAC Name |
(4-methylsulfinylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEWOXDCIZAOTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448738 |
Source


|
| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106732-70-1 |
Source


|
| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)
